molecular formula C22H18N6O B2420576 N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902945-80-6

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2420576
CAS No.: 902945-80-6
M. Wt: 382.427
InChI Key: UKNUHVYEWXUOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, making it a significant molecule in medicinal chemistry.

Preparation Methods

The synthesis of N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate amine. The starting material, often a 2-methylthio-5-phenyltriazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the nucleophilic substitution . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinazoline derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anti-HIV activity is attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-29-17-6-4-5-15(13-17)14-24-22-25-19-8-3-2-7-18(19)21-26-20(27-28(21)22)16-9-11-23-12-10-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNUHVYEWXUOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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